3-(2-Methoxy-phenoxymethyl)-piperidine
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Overview
Description
3-(2-Methoxy-phenoxymethyl)-piperidine is an organic compound that has garnered attention in various fields of scientific research due to its unique chemical structure and potential applications. This compound consists of a piperidine ring substituted with a 2-methoxy-phenoxymethyl group, which imparts distinct chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxy-phenoxymethyl)-piperidine typically involves the reaction of piperidine with 2-methoxyphenol in the presence of a suitable base and solvent. The reaction conditions often include:
Base: Sodium hydride or potassium carbonate
Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)
Temperature: 60-80°C
Reaction Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methoxy-phenoxymethyl)-piperidine undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the piperidine ring to form secondary or tertiary amines using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where the methoxy group can be replaced by other functional groups using reagents like sodium iodide in acetone.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Lithium aluminum hydride in dry ether
Substitution: Sodium iodide in acetone
Major Products Formed
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of secondary or tertiary amines
Substitution: Formation of substituted piperidine derivatives
Scientific Research Applications
3-(2-Methoxy-phenoxymethyl)-piperidine has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Methoxy-phenoxymethyl)-piperidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Methoxy-phenoxymethyl)-furan-2-carboxylic acid
- 3-(2-Methoxy-phenoxymethyl)-benzoic acid
Uniqueness
3-(2-Methoxy-phenoxymethyl)-piperidine is unique due to its piperidine ring structure, which imparts distinct chemical and physical properties compared to similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
3-(2-Methoxy-phenoxymethyl)-piperidine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Overview of this compound
The compound is characterized by a piperidine ring substituted with a methoxy-phenoxymethyl group. This structural feature may play a crucial role in its interaction with biological targets.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, although specific data on its efficacy against various pathogens is limited .
- Anti-inflammatory Effects : Similar piperidine derivatives have shown anti-inflammatory activity, potentially through inhibition of cyclooxygenase (COX) enzymes. The structure of this compound is conducive to such interactions, making it a candidate for further exploration in this area .
- Cytotoxicity Against Cancer Cells : Some derivatives of piperidine have demonstrated cytotoxic effects against cancer cell lines. While direct studies on this compound are sparse, its structural analogs suggest potential for anticancer activity .
The mechanism of action for this compound likely involves:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in inflammatory pathways, such as COX-1 and COX-2.
- Cell Signaling Modulation : The compound may affect cellular signaling pathways that regulate cell growth and apoptosis, particularly in cancer cells.
Structure-Activity Relationships (SAR)
Understanding the SAR of piperidine derivatives provides insights into how modifications can enhance biological activity. Key observations include:
- Substituent Effects : The presence of electron-donating groups, like methoxy, can enhance binding affinity to biological targets.
- Ring Modifications : Alterations to the piperidine ring can significantly influence pharmacokinetic properties and overall efficacy.
Table 1: Biological Activity Summary of Piperidine Derivatives
Case Study: Anti-inflammatory Activity
In a study focused on piperidine derivatives, compounds similar to this compound were evaluated for their anti-inflammatory effects. The results indicated significant inhibition of COX enzymes, suggesting that this class of compounds could be developed into effective anti-inflammatory agents .
Case Study: Cytotoxicity in Cancer Research
Research on structurally related piperidines has demonstrated their potential as anticancer agents. For instance, derivatives tested against MDA-MB-231 breast cancer cells showed a dose-dependent reduction in cell viability, highlighting the promise of piperidine-based compounds in cancer therapy .
Properties
IUPAC Name |
3-[(2-methoxyphenoxy)methyl]piperidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-15-12-6-2-3-7-13(12)16-10-11-5-4-8-14-9-11/h2-3,6-7,11,14H,4-5,8-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUBQELKGTSQSIR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC2CCCNC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60424384 |
Source
|
Record name | 3-(2-Methoxy-phenoxymethyl)-piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60424384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
614731-31-6 |
Source
|
Record name | 3-(2-Methoxy-phenoxymethyl)-piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60424384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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